3-Fluoro-4-(trifluoromethyl)benzyl chloride
Overview
Description
3-Fluoro-4-(trifluoromethyl)benzyl chloride is an organic compound with the molecular formula C8H5ClF4. It is a derivative of benzyl chloride, where the benzene ring is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl chloride typically involves the chlorination of 3-Fluoro-4-(trifluoromethyl)toluene. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the toluene derivative to the benzyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)benzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyl chloride to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives like benzyl amines, benzyl ethers, and benzyl thiols.
Oxidation: Products include 3-Fluoro-4-(trifluoromethyl)benzaldehyde and 3-Fluoro-4-(trifluoromethyl)benzoic acid.
Reduction: The major product is 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the benzyl chloride moiety is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity is exploited in various chemical syntheses and biological studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzyl chloride: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzyl chloride: Similar structure but lacks the fluorine atom at the 3-position.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but contains a carboxylic acid group instead of the benzyl chloride moiety.
Uniqueness
3-Fluoro-4-(trifluoromethyl)benzyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRMEGUZSFQNIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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